4,4,5-Trimethylhexan-1-ol

Catalog No.
S13152499
CAS No.
65502-61-6
M.F
C9H20O
M. Wt
144.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,5-Trimethylhexan-1-ol

CAS Number

65502-61-6

Product Name

4,4,5-Trimethylhexan-1-ol

IUPAC Name

4,4,5-trimethylhexan-1-ol

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

InChI

InChI=1S/C9H20O/c1-8(2)9(3,4)6-5-7-10/h8,10H,5-7H2,1-4H3

InChI Key

ZYXQELDKUPEKLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)CCCO

4,4,5-Trimethylhexan-1-ol is a branched-chain saturated alcohol with the chemical formula C9H20OC_9H_{20}O. It is characterized by a hydroxyl group (-OH) attached to a carbon chain that includes multiple methyl groups, specifically at the 4 and 5 positions. The compound is recognized for its unique structure, which contributes to its physical and chemical properties, including its boiling point of approximately 194 °C and a density of about 0.824 g/mL at 25 °C .

This alcohol is primarily used in the fragrance industry due to its pleasant scent and is also involved in various chemical processes as a solvent or intermediate.

  • Oxidation: This reaction typically involves oxidizing agents such as potassium permanganate or chromium trioxide, converting the alcohol into corresponding carboxylic acids.
  • Reduction: The compound can be reduced to alkanes using reducing agents like lithium aluminum hydride.
  • Substitution: Nucleophilic substitution can occur where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.

These reactions yield various products depending on the conditions and reagents used .

4,4,5-Trimethylhexan-1-ol can be synthesized through various methods:

  • Oxo Process: This method involves hydroformylation of olefins followed by hydrogenation. For instance, diisobutene can be hydroformylated to produce an aldehyde intermediate, which is then hydrogenated to yield the alcohol.
  • Reduction of Ketones: Another method includes the reduction of ketones derived from branched-chain fatty acids.

These synthesis routes allow for the production of high-purity 4,4,5-trimethylhexan-1-ol suitable for industrial applications .

Several compounds share structural similarities with 4,4,5-trimethylhexan-1-ol. Here are some notable examples:

Compound NameChemical FormulaUnique Features
3,3-DimethylbutanolC7H16OShorter carbon chain with fewer branching points
3-Methylpentan-2-olC6H14OHas a secondary alcohol structure
2-EthylhexanolC8H18OLonger carbon chain; commonly used as a solvent
3-PentanolC5H12OStraight-chain structure with simpler branching

Each of these compounds exhibits unique properties that differentiate them from 4,4,5-trimethylhexan-1-ol. The presence of additional methyl groups in 4,4,5-trimethylhexan-1-ol contributes to its distinctive physical properties and applications in fragrance formulations .

Industrial production of 4,4,5-trimethylhexan-1-ol primarily relies on catalytic processes that enable efficient conversion of readily available starting materials under economically viable conditions . The two predominant industrial approaches involve oxo process optimization and catalytic hydroformylation strategies, both utilizing syngas (carbon monoxide and hydrogen) as key reagents.

Oxo Process Optimization

The oxo process, also known as hydroformylation, represents the cornerstone of industrial alcohol production through the conversion of alkenes to aldehydes followed by subsequent reduction [2]. For 4,4,5-trimethylhexan-1-ol synthesis, this process involves the hydroformylation of appropriately substituted alkenes, specifically 3,4,4-trimethylpent-1-ene, under carefully controlled conditions.

Traditional cobalt-based oxo processes operate at elevated temperatures (150-180°C) and high pressures (200-300 bar) using cobalt tetracarbonyl hydride (HCo(CO)₄) as the active catalyst [2]. The reaction mechanism follows the established Heck-Breslow pathway, beginning with alkene coordination to the cobalt center, followed by migratory insertion, carbonyl coordination, acyl formation, and final hydrogenolysis to yield the aldehyde product [3].

Industrial optimization focuses on several critical parameters. Temperature control is essential, as higher temperatures favor reaction rate but may compromise selectivity toward the desired linear product. The typical operating range of 150-180°C represents a compromise between acceptable reaction rates and adequate linear/branched selectivity ratios of 4:1 to 8:1 [2]. Pressure optimization involves balancing carbon monoxide and hydrogen partial pressures, with the CO/H₂ ratio maintained at approximately 1:1 for optimal aldehyde formation [4].

Catalyst loading represents another crucial optimization parameter, with industrial processes typically employing 200-500 ppm of cobalt relative to the olefinic substrate [2]. Higher catalyst loadings increase reaction rates but also elevate costs and may complicate product purification. Residence time optimization, generally maintained between 2-4 hours, ensures complete conversion while minimizing side reactions and catalyst deactivation.

The subsequent reduction step converts the intermediate aldehyde to the desired alcohol using either catalytic hydrogenation or metal hydride reduction. Industrial processes typically favor catalytic hydrogenation using supported palladium or nickel catalysts under milder conditions (100-150°C, 20-50 bar H₂) to achieve yields of 85-95% [5].

Catalytic Hydroformylation Strategies

Modern industrial hydroformylation has evolved toward rhodium-based catalysts, which offer superior activity and selectivity under significantly milder reaction conditions compared to traditional cobalt systems [3]. Rhodium catalysts, particularly those modified with phosphine ligands, demonstrate exceptional performance in the synthesis of branched alcohols like 4,4,5-trimethylhexan-1-ol.

The rhodium-catalyzed hydroformylation process operates at substantially reduced temperatures (80-120°C) and pressures (10-20 bar), representing significant energy savings compared to cobalt-based processes [6]. The active catalyst species, typically RhH(CO)(PPh₃)₃, follows a similar mechanistic pathway to cobalt catalysts but exhibits enhanced selectivity toward linear products, achieving linear/branched ratios of 10:1 to 20:1 [7].

Phosphine ligand modification plays a crucial role in determining catalyst performance. Triphenylphosphine (PPh₃) remains the most commonly employed ligand, providing an optimal balance between activity and selectivity [7]. Advanced ligand systems, such as sulfoxantphos, have demonstrated even superior performance, achieving turnover frequencies exceeding 1000 h⁻¹ while maintaining excellent linear selectivity (95-98%) [8].

Recent developments in rhodium catalysis include the implementation of water-soluble catalyst systems, enabling biphasic reaction conditions that facilitate catalyst recovery and recycling [9]. These systems employ sulfonated phosphine ligands, such as trisulfonated triphenylphosphine, maintaining high activity while allowing facile catalyst separation through simple phase separation techniques.

Heterogeneous rhodium catalysts represent another significant advancement, addressing the challenge of catalyst recovery in homogeneous systems. Intermetallic RhZn nanoparticles have demonstrated exceptional performance, achieving turnover frequencies of 3000-3500 h⁻¹, significantly exceeding traditional homogeneous catalysts [10]. These systems combine the high activity of rhodium with the economic advantages of heterogeneous catalysis, including simplified catalyst recovery and reduced precious metal losses.

Laboratory-Scale Synthesis Approaches

Laboratory synthesis of 4,4,5-trimethylhexan-1-ol employs methodologies that prioritize synthetic versatility and functional group tolerance over large-scale economic considerations. These approaches typically involve classical organic transformations, including Grignard reactions and carbonyl reductions, which provide excellent control over product purity and reaction selectivity.

Grignard Reaction Pathways

Grignard reagents represent one of the most versatile and widely employed methods for alcohol synthesis in laboratory settings [11]. The synthesis of 4,4,5-trimethylhexan-1-ol via Grignard methodology involves the preparation of the corresponding alkyl halide precursor, formation of the organomagnesium reagent, and subsequent reaction with appropriate carbonyl compounds.

The preparation of 4,4,5-trimethylhexylmagnesium bromide requires the corresponding alkyl bromide, typically synthesized through free radical bromination of 4,4,5-trimethylhexane using N-bromosuccinimide or through anti-Markovnikov hydrobromination of the corresponding alkene. The bromide is then treated with magnesium metal in anhydrous diethyl ether or tetrahydrofuran under inert atmosphere conditions [11].

Reaction with formaldehyde represents the most direct pathway to primary alcohols, yielding 4,4,5-trimethylhexan-1-ol through nucleophilic addition followed by aqueous workup [12]. This reaction typically proceeds at 0-25°C with reaction times of 2-4 hours, achieving yields of 75-85%. The mechanism involves nucleophilic attack of the carbon-magnesium bond on the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate that is subsequently hydrolyzed to yield the alcohol product.

Alternative Grignard pathways involve reactions with higher aldehydes to produce secondary alcohols or with ketones to generate tertiary alcohols. While these reactions do not directly yield 4,4,5-trimethylhexan-1-ol, they provide access to structurally related compounds that can serve as synthetic intermediates or comparative standards [12].

Critical considerations for Grignard reactions include the absolute requirement for anhydrous conditions, as moisture rapidly destroys the organomagnesium reagent through protonation [13]. The reaction is highly exothermic and requires careful temperature control to prevent decomposition. Additionally, functional group compatibility is limited, as acidic protons (alcohols, carboxylic acids, terminal alkynes) will react preferentially with the Grignard reagent, necessitating protection strategies when such groups are present in the substrate [11].

Reduction of Corresponding Carbonyl Compounds

Carbonyl reduction represents another fundamental approach to alcohol synthesis, offering excellent yields and broad substrate scope [14]. For 4,4,5-trimethylhexan-1-ol synthesis, this methodology involves the reduction of the corresponding carboxylic acid, ester, or aldehyde using appropriate reducing agents.

Lithium aluminum hydride (LiAlH₄) represents the most powerful and versatile reducing agent for carbonyl compounds, capable of reducing carboxylic acids, esters, aldehydes, and ketones to the corresponding alcohols [15]. The reduction of 4,4,5-trimethylhexanoic acid using LiAlH₄ proceeds through a complex mechanism involving multiple hydride transfers and intermediate aluminum alkoxide formation. The reaction is typically conducted in anhydrous diethyl ether or tetrahydrofuran at 0-25°C for 4-6 hours, achieving yields of 85-95% [16].

The mechanism of LiAlH₄ reduction involves initial coordination of the carbonyl oxygen to the aluminum center, followed by hydride transfer to the carbonyl carbon. Multiple equivalents of LiAlH₄ are consumed per carbonyl equivalent due to the formation of stable aluminum alkoxide intermediates. Final hydrolysis with water or dilute acid liberates the alcohol product and generates inorganic aluminum salts [17].

Sodium borohydride (NaBH₄) provides a milder alternative for aldehyde and ketone reduction, though it is not sufficiently powerful to reduce carboxylic acids or esters under normal conditions [16]. The reduction of 4,4,5-trimethylhexanal using NaBH₄ in methanol or ethanol proceeds rapidly at 0-25°C, typically requiring 1-3 hours for completion with yields of 80-90%. The mechanism involves hydride transfer from boron to the carbonyl carbon, forming a boron alkoxide intermediate that is hydrolyzed during aqueous workup [17].

Catalytic hydrogenation represents another viable reduction method, particularly suitable for large-scale laboratory preparations [18]. The reduction of 4,4,5-trimethylhexanal using supported palladium or nickel catalysts under hydrogen pressure (1-5 bar) at 25-60°C provides excellent yields (90-98%) with minimal side reactions. This method offers the advantage of simple product isolation and catalyst recovery, though it requires specialized hydrogenation equipment [5].

Catalyst Systems and Reaction Kinetics

The development of efficient catalyst systems for 4,4,5-trimethylhexan-1-ol synthesis involves complex considerations of electronic structure, steric effects, and reaction kinetics. Understanding these relationships enables rational catalyst design and process optimization for both industrial and laboratory applications.

Cobalt-based catalyst systems, while historically important, exhibit several kinetic limitations that impact their industrial applicability [2]. Unmodified cobalt tetracarbonyl hydride (HCo(CO)₄) demonstrates turnover frequencies of 50-200 h⁻¹ under typical operating conditions (150-180°C, 200-300 bar), with linear selectivities of 70-80% [19]. The reaction kinetics follow a complex mechanism with rate-determining steps varying with reaction conditions.

The rate law for cobalt-catalyzed hydroformylation typically exhibits first-order dependence on olefin concentration, negative order dependence on CO pressure (-0.5 to -0.8), and positive order dependence on H₂ pressure (0.5-0.8) [4]. The negative CO dependence reflects the need for CO dissociation to create coordination sites for olefin binding, while the hydrogen dependence relates to the hydrogenolysis step that regenerates the active catalyst.

Activation energies for cobalt-catalyzed processes range from 65-85 kJ/mol, reflecting the relatively high energy barriers associated with the various elementary steps [20]. Catalyst deactivation occurs through multiple pathways, including cluster formation, thermal decomposition, and poisoning by trace impurities, with typical deactivation rate constants of 0.001-0.01 h⁻¹ [2].

Phosphine-modified cobalt catalysts, such as HCo(CO)₃(PPh₃), demonstrate improved performance with turnover frequencies of 100-400 h⁻¹ and enhanced linear selectivities of 85-92% [4]. The phosphine ligand modifies the electronic properties of the metal center, stabilizing the catalyst against decomposition while maintaining acceptable activity levels. However, these systems still require elevated pressures (50-150 bar) for optimal performance.

Rhodium-based catalyst systems represent a significant advancement in hydroformylation technology, demonstrating superior activity and selectivity under much milder conditions [3]. The prototypical catalyst RhH(CO)(PPh₃)₃ exhibits turnover frequencies of 800-1200 h⁻¹ at 80-120°C and 10-20 bar pressure, with linear selectivities of 90-95% [6]. The enhanced performance results from the more favorable thermodynamics and kinetics associated with rhodium compared to cobalt.

Rhodium catalysts exhibit different kinetic behavior compared to cobalt systems. The rate law typically shows first-order dependence on olefin concentration (0.9-1.1), less negative CO dependence (-0.3 to -0.6), and stronger positive H₂ dependence (0.7-1.0) [7]. The reduced CO inhibition reflects the greater lability of CO ligands in rhodium complexes, while the increased H₂ dependence indicates that hydrogenolysis remains rate-limiting under many conditions.

Activation energies for rhodium-catalyzed processes are typically lower (45-65 kJ/mol) compared to cobalt systems, contributing to the enhanced reaction rates observed at moderate temperatures [7]. Catalyst stability is also superior, with deactivation rate constants of 0.0001-0.001 h⁻¹, representing an order of magnitude improvement over cobalt catalysts.

Advanced rhodium catalyst systems continue to push the boundaries of performance. Sulfoxantphos-modified rhodium catalysts achieve turnover frequencies exceeding 1000-1500 h⁻¹ with exceptional linear selectivities of 95-98% [8]. These systems demonstrate remarkable stability, maintaining activity for 800-1200 hours under continuous operation conditions.

Heterogeneous rhodium catalysts, particularly intermetallic RhZn nanoparticles, represent the current state-of-the-art in hydroformylation catalysis [10]. These systems achieve unprecedented turnover frequencies of 3000-3500 h⁻¹, representing a three-fold improvement over traditional homogeneous catalysts. Density functional theory calculations reveal that the intermetallic structure modifies the electronic properties of rhodium, reducing intermediate binding strengths and lowering activation barriers for key elementary steps.

The development of single-atom catalysts (SACs) represents an emerging frontier in hydroformylation catalysis. Cobalt single atoms supported on phosphine-functionalized frameworks demonstrate turnover frequencies of 500-1000 h⁻¹ with linear selectivities of 88-94% [21]. These systems combine the advantages of homogeneous catalysts (well-defined active sites) with the benefits of heterogeneous catalysts (easy separation and recovery).

Reaction kinetics studies have revealed that temperature represents a critical parameter affecting both activity and selectivity in hydroformylation processes [22]. Higher temperatures generally increase reaction rates but may compromise selectivity toward the desired linear products. The optimal temperature represents a balance between acceptable conversion rates and adequate product selectivity, typically falling within the ranges established for each catalyst system.

Pressure effects are equally important, with syngas pressure influencing both the rate and selectivity of hydroformylation reactions. Higher pressures generally favor linear product formation but require more robust equipment and higher operating costs. The optimal pressure conditions depend on the specific catalyst system and the desired balance between activity and selectivity.

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

144.151415257 g/mol

Monoisotopic Mass

144.151415257 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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